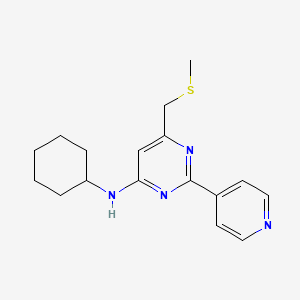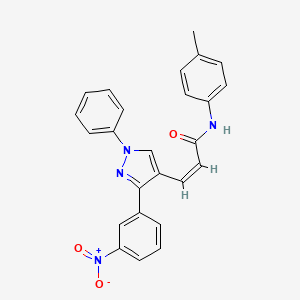
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as ETDA, is an organic compound belonging to the thiazole family. It is a synthetic compound that has been extensively studied for its potential applications in the fields of medicine, biology, and chemistry. ETDA is a highly versatile compound that has been used for a variety of purposes in laboratory experiments, such as synthesizing other compounds, studying the biochemical and physiological effects of drugs, and creating new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Thiazole derivatives, including those structurally related to "4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine," have been extensively studied for their synthesis methodologies and antimicrobial properties. For instance, research on the synthesis of thiazoles and their fused derivatives has revealed significant antimicrobial activities against various bacterial and fungal isolates. Such studies indicate the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Evaluation
The exploration of thiazole derivatives in cancer research has shown promising outcomes. A study on the design, synthesis, and anticancer evaluation of thiazol-4-amine derivatives demonstrated their effectiveness against human cancer cell lines. This suggests the compound's potential role in developing novel anticancer therapies (Yakantham et al., 2019).
Antioxidative Activity
The investigation into the antioxidative properties of thiazole derivatives has led to the discovery of compounds with excellent antioxidant activity. Such studies highlight the therapeutic potential of these compounds in diseases caused or exacerbated by oxidative stress (Tumosienė et al., 2014).
Enzyme Inhibition
Thiazole derivatives have been evaluated for their enzyme inhibition capabilities, particularly in the context of diabetes research. The inhibition of α-glucosidase and β-glucosidase by novel N-arylthiazole-2-amines and related compounds suggests a potential application in managing diabetes through the modulation of enzymatic activity (Babar et al., 2017).
Molecular Docking Studies
Molecular docking studies of thiazole derivatives have provided insights into their interaction with biological targets. These studies facilitate the understanding of the mechanism of action of these compounds at the molecular level, aiding in the design of more effective drugs (Babar et al., 2017).
Propiedades
IUPAC Name |
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-3-10-8-15-12(13-10)14-11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVCTCSJDXTPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)



![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)